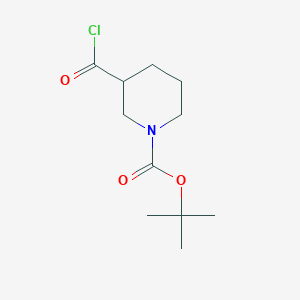

Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOJMAURFOVTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate

General Synthetic Strategy

The compound this compound contains two key functional groups on a piperidine ring:

- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1).

- A chlorocarbonyl (acid chloride) group at the 3-position of the piperidine ring.

The synthetic route typically involves:

- Protection of the piperidine nitrogen with a Boc group to prevent undesired side reactions.

- Introduction of a carboxyl group at the 3-position, followed by conversion into the acid chloride (chlorocarbonyl) functionality.

Stepwise Preparation from Boc-Protected Piperidine Derivatives

Starting Material Preparation

- The synthesis often starts from tert-butyl 3-aminopiperidine-1-carboxylate or related carbamate-protected piperidine derivatives.

- According to patent WO2009133778A1, tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives can be selectively deprotected at the 3-position amino group using a base, giving tert-butyl 3-aminopiperidine-1-carboxylate in good yields. This step is conducted typically at 50 to 120 °C over 30 minutes to 5 hours, with reaction monitoring by gas chromatography or HPLC.

Conversion of Amino Group to Acid Chloride

- The 3-amino group on the piperidine ring is converted into the corresponding acid chloride (chlorocarbonyl) via acylation and subsequent chlorination steps.

- A common approach involves first converting the 3-amino group to a carboxamide or carbamate intermediate, then transforming this intermediate into the acid chloride.

- In the literature, acylation of the amino group with phosgene or phosgene equivalents (such as triphosgene) under controlled conditions is used to install the chlorocarbonyl group.

Typical Reaction Conditions

- The chlorocarbonylation is conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0 to 25 °C) to prevent side reactions.

- Bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are employed to scavenge hydrochloric acid generated during the reaction.

- The reaction is typically performed under inert atmosphere (nitrogen or argon) to avoid moisture-induced hydrolysis of acid chlorides.

Representative Preparation Protocol (Based on Literature)

Alternative Synthetic Routes and Variations

- Some methods use sulfonyl chlorides or other activating agents to facilitate the introduction of the chlorocarbonyl group on the piperidine ring.

- The choice of protecting groups and solvents can vary; acetone and ethyl acetate are preferred solvents in some protocols for their balance of solubility and reactivity.

- Bases such as 4-methylmorpholine (4-NMM) and diethylisopropylamine have also been reported as effective in these transformations.

Analytical Characterization and Reaction Monitoring

- The progress of the deprotection and chlorocarbonylation reactions is typically monitored by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Nuclear magnetic resonance (NMR) spectroscopy, particularly ^13C NMR, is used to confirm the presence of the chlorocarbonyl group and Boc protection. Characteristic chemical shifts around 150-170 ppm correspond to carbonyl carbons in acid chlorides and carbamates.

- Mass spectrometry (MS) confirms molecular weight and purity of the final compound.

Summary Table of Key Preparation Parameters

| Parameter | Range / Preferred Conditions | Comments |

|---|---|---|

| Deprotection Temperature | 50 - 120 °C | Optimal for selective removal of 3-position carbamate |

| Deprotection Time | 0.5 - 5 hours | Depends on temperature and reagent stoichiometry |

| Chlorocarbonylation Temperature | 0 - 25 °C | Low temperature to avoid hydrolysis |

| Solvents | Dichloromethane, THF, acetone, ethyl acetate | Choice affects solubility and reaction rate |

| Bases | Triethylamine, DIPEA, 4-NMM | Scavenge HCl, facilitate reaction |

| Monitoring Techniques | GC, HPLC, ^13C NMR, MS | Ensure reaction completeness and product purity |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorocarbonyl group.

Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Acids and Bases: Used in hydrolysis reactions to facilitate the breakdown of the compound.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

Hydrolysis Products: Carboxylic acids and alcohols are the primary products of hydrolysis.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry:

Chemical Manufacturing: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules . This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Modifications

Key Observations

Reactivity and Synthetic Utility: The chlorocarbonyl group in this compound enables rapid acylation or coupling reactions, unlike the tetrazole or benzimidazolone derivatives, which require multi-step functionalization . Pyrimidoindole and dibenzylamino-nitropyrimidine derivatives exhibit enhanced bioactivity due to planar aromatic systems, but their synthesis demands stringent conditions (e.g., DIPEA in DMF or high-resolution chromatography) .

Chlorinated derivatives (e.g., benzimidazolone-chloro) show inhibitory effects on DNA repair enzymes, highlighting the role of halogens in target binding .

Physicochemical Properties: Bulky substituents (e.g., 3-bromophenyl) increase molecular weight and boiling points, impacting solubility and purification strategies . Hydroxyl or amino derivatives (e.g., tert-butyl 3-hydroxypiperidine-1-carboxylate) exhibit lower reactivity but higher polarity, favoring aqueous-phase reactions .

Biological Activity

Tert-butyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a synthetic compound belonging to the family of piperidine derivatives. Its unique structure, featuring a tert-butyl group and a chlorocarbonyl moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This formula indicates the presence of a tert-butyl group, a piperidine ring, and a chlorocarbonyl functional group. The molecular weight is approximately 239.71 g/mol. The chlorocarbonyl group enhances the compound's reactivity, allowing for various chemical transformations through nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of the piperidine ring is significant for binding to various receptors and enzymes, influencing physiological responses. The chlorocarbonyl group may facilitate enzymatic cleavage or modification, impacting pharmacokinetics and efficacy in drug design contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance, piperidine derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar piperidine derivatives, half-maximal inhibitory concentrations (IC50) were determined using non-cancerous cell lines such as HaCaT cells. The selectivity index (SI), calculated as the ratio between IC50 values for non-cancerous cells and MIC values against pathogenic strains, is an essential parameter for assessing potential toxicity. Values greater than 1 indicate nontoxicity .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Material Preparation : Begin with commercially available piperidine derivatives.

- Functional Group Introduction : Introduce the chlorocarbonyl group through acylation reactions.

- Purification : Use chromatography techniques to isolate the desired product.

These methods highlight the compound's synthetic accessibility for further research and application in medicinal chemistry.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on similar piperidine derivatives, providing insights into their biological activities:

- Study on Antituberculosis Activity : Research demonstrated that certain piperidinothiosemicarbazone derivatives exhibited strong inhibitory effects against M. tuberculosis, with MIC values ranging from 0.5 to 4 µg/mL for resistant strains . This suggests that modifications in the piperidine structure can significantly enhance antimicrobial potency.

- Cytotoxicity Analysis : In cytotoxicity assays involving piperidine derivatives, compounds with high MIC values against pathogens also showed favorable SI values, indicating their potential as safe therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.